
4-(4-Iodophenyl)benzoic acid
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Description
4-(4-Iodophenyl)benzoic acid is a useful research compound. Its molecular formula is C13H9IO2 and its molecular weight is 324.11g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the para position undergoes nucleophilic substitution under specific conditions. This reactivity is critical for synthesizing derivatives for pharmaceutical and materials science applications.
Key Reactions:
-
Aromatic substitution with amines or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).
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Halogen exchange using palladium catalysts to replace iodine with other halogens or functional groups .
Coupling Reactions
The iodine substituent facilitates cross-coupling reactions, making the compound valuable in constructing complex architectures.
Palladium-Catalyzed Coupling
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Suzuki-Miyaura coupling with arylboronic acids produces biaryl compounds, essential in drug intermediates .
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Heck coupling with alkenes forms styrene derivatives under aerobic conditions .
Iridium-Catalyzed C–H Activation
Recent studies demonstrate ortho-selective iodination using Ir(III) catalysts in hexafluoroisopropanol (HFIP), enabling direct functionalization without additives .
Catalyst | Substrate | Product | Selectivity | Conversion |
---|---|---|---|---|
[IrCl(COD)]₂ | 4-(4-Iodophenyl)benzoic acid | ortho-Diiodinated derivative | >90% ortho | 85% |
Oxidation and Reduction
The carboxylic acid group undergoes typical redox transformations:
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Reduction with LiAlH₄ yields 4-(4-iodophenyl)benzyl alcohol.
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Decarboxylation at high temperatures (200–250°C) forms 4-iodobiphenyl.
Reaction | Reagents | Conditions | Product |
---|---|---|---|
Reduction | LiAlH₄, THF | 0°C to RT | Benzyl alcohol derivative |
Oxidation | KMnO₄, H₂O | 100°C | No reaction (stable under mild conditions) |
Supramolecular Interactions
The iodine atom participates in halogen bonding, enabling crystal engineering applications. Studies show cooperative hydrogen and halogen bonds stabilize supramolecular assemblies .
Example:
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Co-crystallization with pyrimidine derivatives forms 1D chains via I···N interactions (bond length: 2.94 Å) .
Biological Activity Modulation
Derivatives of this compound exhibit bioactivity:
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Anticancer agents : Iodine enhances binding to tyrosine kinase targets.
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Antimicrobial activity : Sulfonamide derivatives inhibit bacterial growth.
Comparative Reactivity
The iodine substituent significantly alters reactivity compared to halogen analogs:
Compound | Reactivity with Pd Catalysts | Halogen Bond Strength |
---|---|---|
This compound | High (optimal for coupling) | Strong (I···N: 2.94 Å) |
4-(4-Bromophenyl)benzoic acid | Moderate | Moderate (Br···N: 3.10 Å) |
4-(4-Chlorophenyl)benzoic acid | Low | Weak (Cl···N: 3.30 Å) |
Mechanistic Insights
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(4-Iodophenyl)benzoic acid, and how can purity be optimized?
- Methodological Answer : The synthesis of this compound typically involves coupling reactions, such as Ullmann or Suzuki-Miyaura cross-coupling, to introduce the iodophenyl group to the benzoic acid scaffold. For example, analogous compounds like 4-(β-D-glucopyranosyloxy)benzoic acid ( ) are synthesized via condensation reactions, which can be adapted. Purification often employs recrystallization using ethanol-water mixtures or column chromatography with silica gel (60–120 mesh). Purity optimization requires monitoring by TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Confirms carboxylic acid (C=O stretch ~1680–1700 cm⁻¹) and aryl iodide (C-I stretch ~500–600 cm⁻¹).
- NMR : 1H NMR (DMSO-d6) shows aromatic protons (δ 7.2–8.1 ppm) and carboxylic proton (δ 12–13 ppm). 13C NMR identifies the iodophenyl carbon (δ ~90–100 ppm) .
- UV-Vis : Absorbance maxima near 260–280 nm (π→π* transitions) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 348.1 (M+H+) .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Methodological Answer : Solubility is pH-dependent:
- Aqueous : Low solubility in neutral water (~0.1 mg/mL), improves in alkaline conditions (e.g., 1M NaOH).
- Organic Solvents : Soluble in DMSO, DMF, and ethanol (5–10 mg/mL at 25°C).
Stability: Degrades under prolonged UV exposure. Store at 2–8°C in amber vials with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How does this compound interact with cytochrome P450 enzymes, and what experimental approaches elucidate these interactions?
- Methodological Answer : Studies on analogous azole derivatives () suggest potential binding to CYP enzymes via coordination to the heme iron. Experimental workflows include:
- UV-Vis Titration : Monitor Soret band shifts (e.g., 417 nm → 423 nm for ferric CYP199A4) to calculate binding constants (Kd) .
- HPLC-MS : Detect metabolites (e.g., hydroxylated or deiodinated products) after enzymatic oxidation .
- Docking Simulations : Use AutoDock Vina to model ligand-enzyme interactions, focusing on hydrogen bonding with active-site residues (e.g., Arg112, Thr319) .
Q. What computational strategies predict the supramolecular assembly of this compound in crystal engineering?
- Methodological Answer : Supramolecular synthons (e.g., carboxylic acid dimer motifs) guide crystal packing. Steps include:
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O-H···O, I···π contacts) using CrystalExplorer .
- DFT Calculations (B3LYP/6-311+G )**: Optimize molecular geometry and electrostatic potential maps to predict synthon dominance .
Example: Similar benzoic acid derivatives form 2D networks via R_2$$^2(8) dimers, stabilized by halogen bonding (C-I···O) .
Q. How can this compound be leveraged in antimicrobial studies, and what assays validate its efficacy?
- Methodological Answer :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .
- Synergy Testing : Combine with β-lactams (e.g., ampicillin) to evaluate fractional inhibitory concentration (FIC) indices .
Properties
IUPAC Name |
4-(4-iodophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOGNSIRIUEMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-12-4 |
Source
|
Record name | 4'-Iodobiphenyl-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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